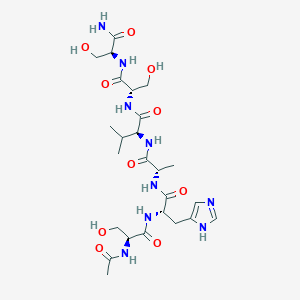

Ac-Ser-His-Ala-Val-Ser-Ser-NH2

Description

Background and Significance of Synthetic Peptides in Molecular Biology

Synthetic peptides are laboratory-engineered short chains of amino acids that are pivotal in molecular biology and biotechnology. novoprolabs.com They are designed to mimic or interfere with the function of natural peptides and proteins, serving as invaluable tools for investigating complex biological processes. google.com The ability to create peptides with specific sequences allows researchers to probe protein-protein interactions, study enzyme mechanisms, and explore signal transduction pathways. novoprolabs.com This has profound implications for drug development, diagnostics, and the creation of novel therapeutics. novoprolabs.comnih.gov For instance, synthetic peptides are utilized as antigens in immunoassays and have been instrumental in the development of vaccines and drugs targeting diseases like cancer and HIV. novoprolabs.com

The Role of Short Peptides in Understanding Biological Processes

Short peptides, typically consisting of a few amino acids, are crucial signaling molecules that modulate a vast array of physiological functions. nih.govku.edu They can act as hormones, neurotransmitters, or enzyme regulators, making them central to understanding and intervening in biological pathways. novoprolabs.comku.edu Their small size offers advantages over larger protein molecules, including ease of synthesis and potentially better tissue penetration. ku.edu Researchers utilize short peptides to dissect complex biological systems, as they can be designed to target specific receptors or enzymes with high precision. google.com This specificity allows for the detailed study of cellular mechanisms and provides a basis for developing targeted therapies with potentially fewer side effects. nih.gov

Overview of Acetylated and Amidated Peptide Constructs in Research

Chemical modifications at the ends of a peptide chain, such as N-terminal acetylation and C-terminal amidation, are critical for enhancing their utility in research. Acetylation involves adding an acetyl group to the N-terminus, while amidation adds an amide group to the C-terminus. nih.govtheordinary.com These modifications neutralize the terminal charges, making the peptide more closely resemble a segment within a larger protein. nih.govtheordinary.com This often leads to increased stability against degradation by enzymes like aminopeptidases and exopeptidases. theordinary.com Furthermore, these modifications can enhance the peptide's biological activity and its ability to cross cell membranes, which is particularly advantageous for in vitro and in vivo functional studies. theordinary.comgoogleapis.com

Research Scope and Objectives for Ac-Ser-His-Ala-Val-Ser-Ser-NH2

The specific peptide this compound, also known as HAV6, is a synthetic hexapeptide that has garnered interest for its biological activities related to cell adhesion. novoprolabs.comku.edu A primary focus of research on this peptide is its interaction with cadherins, a class of proteins crucial for cell-cell adhesion. The core "His-Ala-Val" (HAV) sequence is a recognized cell adhesion recognition motif found in cadherins. google.com

Key research objectives for this compound include:

Investigating its role in regulating gene expression related to cell adhesion. Studies have shown that this peptide can influence the expression of genes involved in the synthesis of E-cadherin in intestinal mucosa cells (Caco-2 line), leading to a measurable decrease in E-cadherin levels. novoprolabs.com

Evaluating its potential to modulate biological barriers. Research has explored the use of HAV6 to transiently increase the permeability of the blood-brain barrier, which could have implications for enhancing the delivery of therapeutic agents to the brain. nih.gov

Understanding its structure-activity relationship. By studying this and related peptides, researchers aim to understand how the specific amino acid sequence and terminal modifications contribute to its binding and biological effects on cadherin-mediated processes. google.comku.edu

Detailed Research Findings

The research surrounding this compound (HAV6) has provided specific insights into its molecular interactions and biological effects.

| Property | Value | Reference |

|---|---|---|

| Sequence | This compound | novoprolabs.com |

| Molecular Formula | C25H41N9O10 | novoprolabs.com |

| Molecular Weight | 627.64 g/mol | novoprolabs.com |

| Source | Synthetic | novoprolabs.com |

| Research Area | Key Finding | Experimental Model | Reference |

|---|---|---|---|

| Gene Expression Regulation | Regulates the expression of genes involved in E-cadherin synthesis, leading to a 20% decrease in E-cadherin production. | Caco-2 intestinal mucosa cells | novoprolabs.com |

| Blood-Brain Barrier Modulation | Investigated for its ability to increase the permeability of the blood-brain barrier. | In vivo models | nih.gov |

| Cell Adhesion | Contains the His-Ala-Val (HAV) sequence, a known cadherin cell adhesion recognition motif. | General research on cadherin peptides | google.com |

Properties

CAS No. |

244103-75-1 |

|---|---|

Molecular Formula |

C25H41N9O10 |

Molecular Weight |

627.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-3-methylbutanamide |

InChI |

InChI=1S/C25H41N9O10/c1-11(2)19(25(44)33-18(9-37)24(43)32-16(7-35)20(26)39)34-21(40)12(3)29-22(41)15(5-14-6-27-10-28-14)31-23(42)17(8-36)30-13(4)38/h6,10-12,15-19,35-37H,5,7-9H2,1-4H3,(H2,26,39)(H,27,28)(H,29,41)(H,30,38)(H,31,42)(H,32,43)(H,33,44)(H,34,40)/t12-,15-,16-,17-,18-,19-/m0/s1 |

InChI Key |

APTMLRYMABKZQX-LDZCGUOWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ac Ser His Ala Val Ser Ser Nh2

Solid-Phase Peptide Synthesis (SPPS) Optimizations for Hexapeptides

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide production, offering a streamlined approach for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. altabioscience.comnih.gov For a hexapeptide like Ac-Ser-His-Ala-Val-Ser-Ser-NH2, several aspects of SPPS can be fine-tuned to enhance yield and purity.

| Resin Type | Linker | Cleavage Product | Key Features |

| Rink Amide | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy | C-terminal amide nih.govresearchgate.net | Compatible with Fmoc chemistry, direct formation of amide upon TFA cleavage. researchgate.net |

| Sieber Amide | 9-Fmoc-amino-xanthen-3-yloxy | C-terminal amide | Offers milder cleavage conditions than Rink Amide resin. |

| MBHA | 4-Methylbenzhydrylamine | C-terminal amide | Used in Boc-SPPS. |

Coupling Efficiencies and Minimization of Side Reactions in Serine-Rich Sequences

The presence of multiple serine residues can present challenges in peptide synthesis. To ensure efficient peptide bond formation and minimize side reactions, the choice of coupling reagent is critical. creative-peptides.com Uronium/aminium salts like HBTU, HATU, and COMU are highly effective coupling reagents that activate the carboxylic acid of the incoming amino acid, facilitating its reaction with the free amine of the resin-bound peptide. acs.orgcreative-peptides.comjpt.com Additives such as HOBt or OxymaPure can further enhance coupling efficiency and suppress racemization. peptide.combachem.com For serine-rich sequences, the use of pseudoproline dipeptides can be a strategy to disrupt interchain aggregation and improve solubility, although this is more common for longer peptides. nih.gov

| Coupling Reagent | Class | Key Features |

| HBTU/HATU | Uronium/Aminium Salt | High coupling efficiency, suitable for difficult sequences. acs.orgjpt.com |

| COMU | Uronium Salt | High efficiency, improved safety profile compared to HBTU/HATU. acs.org |

| DCC/DIC | Carbodiimide | Effective but can lead to side reactions and racemization if used without additives like HOBt. creative-peptides.compeptide.com |

Cleavage and Deprotection Protocols for this compound

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. thermofisher.com For this compound synthesized via Fmoc-SPPS on a Rink Amide resin, this is typically achieved using a cleavage cocktail containing a high concentration of TFA. thermofisher.comacs.org Scavengers are added to this cocktail to trap the reactive carbocations generated from the cleavage of the protecting groups, preventing unwanted side reactions with sensitive amino acid residues like tryptophan (if present). acs.org Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole. acs.org The N-terminal acetylation is typically performed on the resin-bound peptide after the final Fmoc deprotection and before the cleavage step. nih.gov The acetyl group itself can sometimes influence cleavage, and in certain contexts, has been shown to be involved in side reactions, though this is sequence-dependent. nih.gov

Solution-Phase Synthesis and Fragment Condensation Approaches

While SPPS is highly efficient for many peptides, solution-phase synthesis offers an alternative, particularly for large-scale production or for peptides that are difficult to synthesize on a solid support. nih.gov In this method, protected amino acids are coupled sequentially in a suitable solvent. nih.gov

For a hexapeptide like this compound, a fragment condensation strategy could be employed. nih.govspringernature.com This involves the synthesis of smaller peptide fragments, for example, Ac-Ser-His-Ala and Val-Ser-Ser-NH2, which are then coupled together in solution. This approach can simplify the purification of the final product compared to a stepwise solution-phase synthesis. However, the risk of racemization at the C-terminal amino acid of the activating fragment must be carefully managed. springernature.com

Chemoenzymatic Synthesis of Peptides Incorporating this compound Segments

Chemoenzymatic peptide synthesis combines the advantages of chemical synthesis with the high specificity of enzymatic reactions. Enzymes, such as ligases, can be used to form peptide bonds between specific amino acid residues or peptide fragments. This approach offers the potential for highly efficient and stereospecific synthesis under mild conditions. While the direct enzymatic synthesis of the entire this compound may not be established, enzymes could potentially be used to ligate smaller, chemically synthesized fragments of this peptide. This strategy can be particularly useful for incorporating unnatural amino acids or for the synthesis of longer, more complex peptides. researchgate.net

Green Chemistry Principles in this compound Production

The production of peptides, including this compound, has traditionally been associated with significant environmental challenges. tydes.is Conventional methods, particularly SPPS, are known for their high consumption of hazardous solvents and reagents, leading to a large amount of chemical waste. advancedchemtech.commillennialscientific.com The environmental impact of peptide synthesis is often measured by metrics like the Process Mass Intensity (PMI), which is typically very high, indicating that the mass of waste far exceeds the mass of the final product. worldpharmaceuticals.netrsc.org It is estimated that solvents and washing steps can account for 80-90% of the waste generated. advancedchemtech.comworldpharmaceuticals.net

In response, the field of peptide chemistry is increasingly adopting green chemistry principles to create more sustainable manufacturing processes. oxfordglobal.comrsc.org These efforts focus on several key areas applicable to the synthesis of this compound:

Greener Solvents: A primary target for greening peptide synthesis is the replacement of hazardous solvents. acs.org N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), commonly used in SPPS, face scrutiny due to their toxicity. rsc.orgacs.org Research has identified greener alternatives such as propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have been successfully used in both SPPS and LPPS with comparable or even improved results. rsc.org Water-based synthesis is also being explored as an environmentally benign option, though it presents challenges with the solubility of protected amino acids. advancedchemtech.comacs.org

Waste Reduction and Reagent Efficiency: Minimizing the vast excess of reagents used in coupling steps is crucial for improving atom economy and reducing waste. worldpharmaceuticals.netambiopharm.com Optimizing reaction conditions and employing advanced technologies like microwave-assisted SPPS can accelerate reaction times, reduce energy consumption, and allow for the use of greener solvents. advancedchemtech.comlifesciencexchange.com

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow systems represents a significant advancement in green peptide production. oxfordglobal.com Flow chemistry allows for better control over reaction parameters, leading to higher efficiency, reduced waste, and minimized use of excess reagents. rsc.orgacs.org

Solvent and Reagent Recycling: To mitigate the environmental impact of solvent use, facilities are implementing solvent recycling systems. ambiopharm.com Technologies to recover and reuse solvents like acetonitrile (B52724) (used in purification) and DMF are becoming more common, significantly reducing hazardous waste output. ambiopharm.comlifesciencexchange.com

Improved Purification Techniques: The purification stage, typically involving preparative reversed-phase chromatography, is a major contributor to solvent waste. millennialscientific.com Alternative isolation methods with lower energy consumption, such as crystallization and tangential flow filtration (TFF), are being developed to reduce reliance on chromatography and its associated environmental footprint. ambiopharm.com

By integrating these green chemistry principles, the synthesis of peptides like this compound can be transformed into a more sustainable and environmentally responsible process. tydes.isrsc.org

Interactive Table 2: Green Solvent Alternatives in Peptide Synthesis

| Conventional Solvent | Primary Concern | Green Alternative(s) | Benefits of Alternative |

|---|---|---|---|

| N,N-dimethylformamide (DMF) | Reproductive toxicity, high boiling point. rsc.orgacs.org | Propylene Carbonate (PC), 2-Methyltetrahydrofuran (2-MeTHF), N-Butyl-2-pyrrolidone (NBP) | Lower toxicity, biodegradable, derived from renewable resources (in some cases). acs.orgrsc.org |

| Dichloromethane (DCM) | Suspected carcinogen, environmental persistence. rsc.org | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Reduced environmental and health risks, better solvent properties for certain reactions. |

| Piperidine | Toxic, unpleasant odor. | 20% 4-methylpiperidine (B120128) (4-MP) | Leads to improved product purity and generates less hazardous waste. advancedchemtech.com |

| Acetonitrile (ACN) | Volatile, toxic, byproduct of plastic manufacturing. | Ethanol, Water | Ethanol is a more sustainable alternative; water is the greenest solvent but has solubility limitations. advancedchemtech.comacs.org |

Table 3: List of Compound Names Mentioned

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | Acetyl-L-seryl-L-histidyl-L-alanyl-L-valyl-L-seryl-L-serine amide |

| ACN | Acetonitrile |

| DCM | Dichloromethane |

| DIC | N,N'-Diisopropylcarbodiimide |

| DMF | N,N-Dimethylformamide |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| HOBt | Hydroxybenzotriazole |

| MTBE | Methyl t-butyl ether |

| NMP | N-Methyl-2-pyrrolidone |

| PC | Propylene Carbonate |

| TFA | Trifluoroacetic acid |

| 2-MeTHF | 2-Methyltetrahydrofuran |

Conformational and Structural Elucidation of Ac Ser His Ala Val Ser Ser Nh2

Spectroscopic Analysis of Peptide Conformation

Circular Dichroism (CD) Spectroscopy for Secondary Structure Prediction

Circular Dichroism (CD) spectroscopy is a powerful tool for the rapid determination of a peptide's secondary structure content. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can identify characteristic spectral signatures for α-helices, β-sheets, turns, and random coil structures. For a short, flexible peptide like Ac-Ser-His-Ala-Val-Ser-Ser-NH2, CD spectra would likely indicate a predominantly random coil conformation in aqueous solution, with the potential for turn-like structures to be populated. The presence of specific structural motifs would be highly dependent on the solvent environment and temperature. The analysis of CD spectra involves comparing the experimental data to a reference database of proteins and peptides with known structures to estimate the percentage of each secondary structure element. nih.govnih.gov

Table 1: Typical CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~215 |

| β-Turn | Varies | Varies |

| Random Coil | ~212 | ~198 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled, atom-level insights into the structure and dynamics of peptides in solution. Through a suite of experiments such as COSY, TOCSY, and NOESY, it is possible to assign the proton and carbon resonances and to determine through-bond and through-space connectivities. For this compound, analysis of Nuclear Overhauser Effect (NOE) data would be crucial for identifying short- to medium-range proton-proton distances, which are essential for defining the peptide's conformational preferences. The chemical shifts of the α-protons can also provide information about the backbone dihedral angles (φ and ψ), helping to delineate regions of ordered or disordered structure. While obtaining a single, rigid structure for a short, flexible peptide is unlikely, NMR data can be used to generate an ensemble of structures that represent its conformational landscape. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Hydrogen Bonding Networks

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that probe the molecular vibrations of a peptide, offering detailed information about its secondary structure and hydrogen bonding patterns. researchgate.netresearchgate.net The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibration of the peptide backbone, is particularly sensitive to secondary structure. Different structural elements (α-helix, β-sheet, turn, random coil) give rise to characteristic amide I frequencies. nih.gov Raman spectroscopy can also provide information about the side-chain conformations and the local environment of specific amino acid residues. eurekalert.org For this compound, these techniques could be used to study the strength and geometry of intramolecular hydrogen bonds, which play a critical role in stabilizing any folded structures.

Table 2: Characteristic Amide I Frequencies in IR and Raman Spectroscopy

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (low), 1680 - 1700 (high) |

| β-Turn | 1660 - 1685 |

| Random Coil | 1640 - 1650 |

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Applications for Peptide Complexes

High-resolution structural information for peptides can be obtained through X-ray crystallography and cryo-electron microscopy (cryo-EM), particularly when they form complexes with other molecules.

X-ray crystallography requires the peptide to be crystallized, which can be a significant challenge for short, flexible peptides. However, if successful, it can provide an atomic-resolution structure of the peptide in the solid state. nih.govacs.org This technique is particularly powerful for studying how a peptide like this compound might bind to a target protein, revealing the precise interactions at the binding interface. pepdd.comnih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large biomolecular complexes in a near-native state. americanpeptidesociety.orgpepdd.com While cryo-EM is generally not suitable for determining the structure of a small peptide alone, it is an invaluable tool for visualizing how a peptide interacts with larger macromolecules, such as proteins or nucleic acids. biorxiv.orgformulationbio.compnas.org For instance, if this compound were to bind to a larger protein, cryo-EM could be used to determine the structure of the complex, providing insights into the peptide's bound conformation.

Influence of Terminal Modifications (Acetylation and Amidation) on Peptide Structure

The N-terminal acetylation and C-terminal amidation of this compound have a significant impact on its structural properties.

N-terminal acetylation removes the positive charge of the N-terminal amine group, making the terminus neutral. This modification can increase the peptide's stability by protecting it from degradation by aminopeptidases. sigmaaldrich.com Structurally, the acetyl group can act as a hydrogen bond acceptor, potentially influencing the conformation of the N-terminal serine residue and stabilizing turn-like structures. nih.gov

C-terminal amidation replaces the negatively charged C-terminal carboxyl group with a neutral amide group. This modification is crucial for mimicking the structure of many naturally occurring peptides and can enhance their biological activity. jpt.comfrontiersin.org By neutralizing the C-terminus, amidation can reduce electrostatic repulsion with other parts of the peptide or with binding partners. It can also provide an additional hydrogen bond donor, which can contribute to the stability of the peptide's secondary structure. nih.gov

Molecular Recognition and Biomolecular Interactions of Ac Ser His Ala Val Ser Ser Nh2

Protein-Peptide Binding Studies

The primary mechanism of action for Ac-Ser-His-Ala-Val-Ser-Ser-NH2 involves its direct interaction with specific proteins that govern cell-cell junctions.

Kinetic and Thermodynamic Analysis of this compound Interactions

While a comprehensive kinetic and thermodynamic profile for the binding of this compound to E-cadherin is not extensively detailed in the current scientific literature, some studies have provided insights into its binding affinity.

Molecular docking studies of a closely related peptide, HAV4 (Ac-SHAVAS-NH2), with the EC1-EC2 domain of E-cadherin have reported a binding energy of -24.393 kJ/mol, which corresponds to an inhibition constant (Ki) of 53.17 µM. Another study involving the docking of HAV6 with the EC1 domain of VE-cadherin, a related cadherin, calculated a binding affinity energy of -4.8 kcal/mol.

It has been noted that the binding affinity and modulatory activity of linear peptides like this compound can be enhanced through cyclization. For instance, a cyclic version of a related HAV peptide, cHAVc3, was found to have a dissociation constant (Kd) in the range of 0.5 x 10⁻⁵ to 7.0 x 10⁻⁵ M for the EC1 domain of E-cadherin, as determined by NMR titration experiments. science.gov Detailed kinetic parameters such as the association rate constant (k_on) and dissociation rate constant (k_off), as well as thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) changes upon binding, await further investigation.

Table 1: Reported Binding Affinities of HAV-related Peptides

| Peptide | Target Domain | Method | Binding Affinity |

|---|---|---|---|

| HAV4 (Ac-SHAVAS-NH2) | E-cadherin EC1-EC2 | Molecular Docking | Ki = 53.17 µM |

| HAV6 (Ac-SHAVSS-NH2) | VE-cadherin EC1 | Molecular Docking | -4.8 kcal/mol |

Identification of Target Proteins and Receptor Binding Specificity

The primary and intended molecular target of this compound is E-cadherin . esmed.orgscispace.com This specificity is conferred by the peptide's sequence, which mimics a region of E-cadherin itself. The peptide is designed to home in on the extracellular domains of E-cadherin, thereby competing with and disrupting the natural cadherin-cadherin interactions. science.gov

While E-cadherin is the principal target, the broader specificity of this compound for other members of the cadherin superfamily, such as N-cadherin or VE-cadherin, has not been exhaustively quantified in comparative studies. However, the foundational design of the peptide is based on the E-cadherin sequence, suggesting a preferential interaction. The context of its application, often in epithelial cell layers where E-cadherin is the predominant classical cadherin, further underscores its targeted action.

Epitope Mapping and Binding Hotspots

The binding site of this compound and related peptides has been mapped to the extracellular domains of E-cadherin, with a particular focus on the EC1 domain . science.gov Computational docking and NMR studies have provided a more granular view of the interaction, identifying key amino acid residues on E-cadherin that form the binding pocket for the peptide.

For the related cyclic peptide cHAVc3, the binding site on the EC1 domain has been suggested to involve residues Y36, S37, I38, I53, F77, S78, H79, and I94 . science.gov This region is located at the interface between the EC1 and EC2 domains, which is crucial for the cis-dimerization of E-cadherin molecules. science.gov By binding to this site, the peptide is thought to sterically hinder the formation of these cis-dimers.

Another molecular docking study with the similar HAV4 peptide identified a strong interaction within the "adhesion arm-acceptor pocket area" of the E-cadherin EC1-EC2 domain. The active site residues on E-cadherin involved in this interaction were identified as Trp2, Ile4, Ile24, Lys25, Ser26, Asn27, Ser78, Glu89, Asp90, and Met92 . The core HAV sequence within the peptide is fundamental for this targeted binding.

Table 2: Potential Interacting Residues of E-cadherin with HAV-related Peptides

| Peptide | E-cadherin Domain | Interacting Residues on E-cadherin |

|---|---|---|

| cHAVc3 | EC1 | Y36, S37, I38, I53, F77, S78, H79, I94 |

Enzyme Substrate or Inhibitor Dynamics

The interaction of this compound with enzymes, particularly those that could degrade it or be inhibited by it, is an important aspect of its biological activity profile.

Potential Interactions with Serine Hydrolases or Proteases

Role of Histidine Residue in Catalytic Mechanisms or Metal Ion Coordination

The histidine residue within the this compound sequence introduces the potential for catalytic activity and metal ion coordination, owing to the unique properties of its imidazole (B134444) side chain.

Catalytic Mechanisms: The imidazole ring of histidine can act as both a proton donor and acceptor at physiological pH, making it a common participant in enzymatic catalysis. In many serine proteases, histidine is a key component of the Ser-His-Asp catalytic triad, where it facilitates the nucleophilic attack of the serine residue. nih.gov While there is no direct evidence of this compound acting as a standalone enzyme, the presence of both serine and histidine residues suggests a potential for rudimentary catalytic activity or the ability to participate in proton transfer reactions within specific microenvironments. For instance, in some non-classical serine hydrolases, the sequential arrangement of key catalytic residues can vary from the archetypal models. uni-goettingen.de

Metal Ion Coordination: The nitrogen atoms in the imidazole ring of histidine are excellent ligands for coordinating with various metal ions, such as zinc, copper, and nickel. nih.govabbiotec.com This interaction is fundamental to the structure and function of many metalloproteins. An analysis of metal-binding sites in proteins reveals that the geometry of interaction is highly specific, with cations typically lying in the imidazole plane. nih.gov The histidine residue in this compound could potentially chelate metal ions, which might influence the peptide's conformation and its interaction with other molecules. The stability of such complexes would depend on factors like the position of the histidine within the peptide sequence. abbiotec.com

Nucleic Acid and Lipid Membrane Interactions

The interaction of this compound with nucleic acids and lipid membranes is an area where direct experimental data is limited. However, inferences can be drawn from the physicochemical properties of its constituent amino acids.

Nucleic Acid Interactions: Generally, peptides that interact significantly with nucleic acids are rich in basic amino acids like arginine and lysine, which form strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA. mdpi.com this compound is a neutral peptide, lacking a strong positive charge, which would suggest a weaker affinity for nucleic acids compared to cationic peptides. However, hydrogen bonding and bifurcated interactions involving amino acids like serine and histidine with guanine (B1146940) bases have been noted, suggesting that some level of specific, albeit weaker, interaction cannot be entirely ruled out. mdpi.com

Mechanisms of Peptide Internalization and Translocation Across Cellular Barriers

The biological activity of this compound, particularly its ability to regulate gene expression in intestinal mucosa cells (Caco-2 line), implies that it must be able to cross the cell membrane. nih.gov The mechanisms by which small, neutral peptides like this traverse cellular barriers are diverse.

Research on the Caco-2 cell line, a well-established in vitro model for the intestinal barrier, has revealed several pathways for peptide uptake. These include transport via peptide transporters like PEPT1, which can internalize small di- and tripeptides and some peptide-like drugs. nih.govumich.edu Given its size, this compound could potentially be a substrate for such transporters.

Another possible mechanism is paracellular transport, which involves the passage of molecules through the junctions between cells. mdpi.com The His-Ala-Val (HAV) sequence is a known motif in E-cadherin, a protein critical for forming adherens junctions. uni-goettingen.denih.gov It is plausible that this compound interacts with components of these junctions, potentially modulating their permeability and allowing for its passage. Indeed, peptides containing the HAV sequence have been shown to modulate cadherin-cadherin interactions and increase the porosity of cellular barriers. nih.gov

Finally, endocytic pathways, such as macropinocytosis, are responsible for the internalization of some peptides, particularly those rich in arginine. researchgate.net However, for a small, neutral peptide like this compound, direct translocation or transporter-mediated uptake are generally considered more likely mechanisms in epithelial cells like Caco-2. nih.govmdpi.com

Interactive Data Table: Potential Interactions of this compound

| Interaction Type | Potential Partner(s) | Key Residue(s) | Implied Mechanism |

| Catalysis | Substrates requiring proton transfer | Histidine, Serine | General acid-base catalysis |

| Metal Ion Coordination | Divalent cations (e.g., Zn²⁺, Cu²⁺) | Histidine | Ligand binding |

| Nucleic Acid Interaction | Guanine-rich sequences | Serine, Histidine | Hydrogen bonding |

| Lipid Membrane Interaction | Phospholipid bilayer | Alanine, Valine | Hydrophobic interactions |

| Cellular Uptake | Peptide transporters (e.g., PEPT1) | Full peptide | Transporter-mediated influx |

| Cell-Cell Junctions | E-cadherin | Histidine, Alanine, Valine | Modulation of junctional integrity |

Biochemical and Cellular Mechanistic Investigations of Ac Ser His Ala Val Ser Ser Nh2

Modulation of Cellular Signaling Pathways by Ac-Ser-His-Ala-Val-Ser-Ser-NH2

The peptide this compound, by virtue of its sequence, has the potential to interact with and modulate various cellular signaling pathways. The presence of serine residues suggests a role in signaling cascades that are regulated by phosphorylation. The His-Ala-Val (HAV) motif within the peptide is a known E-cadherin mimetic sequence. nih.gov This suggests that the peptide can influence signaling pathways that are dependent on E-cadherin-mediated cell-cell adhesion. For instance, it may modulate the β-catenin signaling pathway, which is intricately linked to E-cadherin function and plays a crucial role in gene transcription and cell proliferation.

Role in Protein-Protein Interaction Networks, Particularly E-cadherin-mediated Processes

A significant aspect of this compound's function lies in its ability to mimic a critical recognition motif in E-cadherin. The His-Ala-Val (HAV) sequence is a well-established cell adhesion recognition site. nih.gov Studies on immobilized HAV peptides have demonstrated their specific interaction with E-cadherin on the cell surface. nih.gov This interaction can lead to an increased expression of E-cadherin and its downstream signaling partner, β-catenin. nih.gov

By mimicking the native E-cadherin binding site, this compound can interfere with or modulate homophilic E-cadherin interactions between adjacent cells. This can have profound effects on the integrity of cell-cell junctions, tissue architecture, and collective cell behavior. Research has shown that such interactions can relocate E-cadherin-based adhesion from the cell-cell interface to the cell-material interface, promoting cell adhesion through mechanosensing and inducing a transition in cell clusters from a solid-like to a more fluid-like state. nih.gov

| Feature | Description |

| Mimetic Motif | The His-Ala-Val (HAV) sequence within the peptide mimics the E-cadherin adhesion recognition site. nih.gov |

| Cellular Interaction | Interacts specifically with E-cadherin on the cell membrane. nih.gov |

| Downstream Effects | Can lead to increased expression of E-cadherin and β-catenin. nih.gov |

| Functional Outcome | Modulates cell adhesion, potentially influencing cell clustering and mechanosensing. nih.gov |

Effect on Enzyme Activity and Regulation (e.g., Kinases, Phosphatases, Proteases)

The peptide this compound can potentially influence the activity of various enzymes. The presence of multiple serine residues makes it a potential substrate or competitive inhibitor for protein kinases and phosphatases, enzymes that respectively add and remove phosphate (B84403) groups from serine, threonine, and tyrosine residues.

Moreover, certain peptide sequences can act as substrates for proteases. For example, the peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 serves as a substrate for the HIV-1 protease, where it is used in assays to quantify enzyme inhibition. medchemexpress.com While the specific susceptibility of this compound to various proteases is not fully detailed, its peptide nature suggests it could be a target for peptidases, thereby influencing proteolytic pathways. The regulation of proteases like the Clp system in bacteria and chloroplasts is linked to the N-end rule pathway, which recognizes specific N-terminal residues for protein degradation. wikipedia.org

Influence on Post-Translational Modifications (e.g., Phosphorylation on Serine Residues)

Post-translational modifications (PTMs) are crucial for regulating protein function, and this compound is intrinsically linked to these processes. The two serine residues in its sequence are potential sites for phosphorylation. Phosphorylation of serine residues can dramatically alter a peptide's or protein's structure and function. For instance, at the N-terminus of an α-helix, phosphorylation of serine can stabilize the helical structure. acs.org

The N-terminal acetylation of the first serine residue is itself a significant PTM. This acetylation can prevent other modifications at the N-terminus and can also act as a recognition signal for other proteins. The interplay between acetylation and other potential PTMs, like phosphorylation on the internal serine residues, can create a complex regulatory code that dictates the peptide's interactions and ultimate cellular function.

| Modification | Potential Effect |

| Phosphorylation | The two serine residues can be phosphorylated, potentially altering the peptide's conformation and interaction partners. acs.org |

| N-terminal Acetylation | The acetyl group on the N-terminal serine can influence the peptide's stability and recognition by other proteins. nih.govnih.gov |

Cellular Responses Elicited by this compound Exposure

Exposure of cells to this compound can elicit a range of cellular responses, primarily mediated through its interaction with cell surface receptors like E-cadherin. As a mimetic of the E-cadherin adhesion domain, the peptide can influence cell adhesion, migration, and proliferation. By competing with endogenous E-cadherin, it can disrupt established cell-cell contacts, which may trigger signaling pathways that respond to changes in cell adhesion status.

The specific cellular outcomes will likely depend on the cell type, the concentration of the peptide, and the cellular context. For example, in epithelial cells, the interaction with E-cadherin could lead to changes in cell morphology and the organization of the actin cytoskeleton.

Investigation of this compound in N-End Rule Pathway Studies (Acetylation Branch)

The N-end rule pathway is a critical cellular system that determines the degradation rate of proteins based on their N-terminal amino acid residue. wikipedia.org This pathway has two main branches: the Arg/N-end rule pathway and the Ac/N-end rule pathway. nih.gov The Ac/N-end rule pathway specifically targets proteins that have an acetylated N-terminal residue. nih.gov

The peptide this compound is a prime candidate for investigation within the acetylation branch of the N-end rule pathway. Its N-terminal serine is acetylated (Ac-Ser), making it a potential recognition motif for the machinery of this degradation pathway. In eukaryotes, N-terminal acetylated residues can act as degradation signals, known as Ac-N-degrons. nih.govnih.gov The N-terminal serine is one of the residues that, when acetylated, can be recognized by N-recognins, the ubiquitin ligases of the N-end rule pathway, leading to ubiquitination and subsequent proteasomal degradation. wikipedia.orgnih.gov Therefore, this peptide could serve as a model substrate to study the recognition and processing of Ac-N-degrons.

| Component | Description |

| N-terminal Residue | Acetylated Serine (Ac-Ser) |

| Pathway Branch | Acetylation Branch (Ac/N-end rule pathway) nih.gov |

| Potential Role | Can act as an Ac-N-degron, a degradation signal for the proteasome. nih.govnih.gov |

| Mechanism | The acetylated N-terminus is recognized by N-recognins, leading to ubiquitination and degradation. wikipedia.orgnih.gov |

Structure Activity Relationship Sar Studies of Ac Ser His Ala Val Ser Ser Nh2 and Its Analogs

Alanine Scanning Mutagenesis of the Ac-Ser-His-Ala-Val-Ser-Ser-NH2 Sequence

Alanine scanning is a widely used technique to determine the functional contribution of individual amino acid side chains within a peptide. creative-peptides.com In this method, each non-alanine residue is systematically replaced with alanine, one at a time. Alanine is chosen because its small, chemically inert methyl side chain eliminates specific side-chain interactions (like hydrogen bonds or salt bridges) without significantly altering the peptide's backbone conformation or introducing major steric hindrance. creative-peptides.com By comparing the biological activity of the resulting analogs to the parent peptide, the importance of each original residue can be quantified.

For the peptide this compound, an alanine scan would involve the synthesis and evaluation of five analogs. The alanine at position 3 (Ala3) already exists and serves as a natural baseline. The substitution of key residues is expected to have varying impacts:

Serine (Ser1, Ser5, Ser6): The hydroxyl groups of serine are capable of forming hydrogen bonds. Replacing them with alanine would probe the importance of these interactions for receptor binding or maintaining a specific conformation.

Histidine (His2): The imidazole (B134444) side chain of histidine can be protonated at physiological pH, allowing for electrostatic interactions. It is also an aromatic system capable of pi-stacking. An alanine substitution would eliminate these possibilities, likely revealing the significance of charge and aromaticity at this position. nih.gov

Valine (Val4): As a hydrophobic, branched-chain amino acid, valine contributes to the peptide's hydrophobic character and can engage in van der Waals interactions. Replacing it with the smaller alanine residue would reduce this hydrophobicity and steric bulk, highlighting the role of this hydrophobic core.

The results of such a scan allow for the identification of "hot spots"—residues that are critical for the peptide's function. genscript.com A significant drop in activity upon substitution indicates that the original residue's side chain is essential. Conversely, maintained or even enhanced activity suggests the original residue is not critical and may be a candidate for further modification.

| Peptide Analog | Sequence | Modification | Hypothesized Role of Original Residue | Predicted Impact on Activity |

|---|---|---|---|---|

| Parent Peptide | This compound | None | Baseline Activity | 100% |

| S1A Analog | Ac-Ala-His-Ala-Val-Ser-Ser-NH2 | Ser1 → Ala | Hydrogen bonding, N-terminal conformation | Moderate Decrease |

| H2A Analog | Ac-Ser-Ala-Ala-Val-Ser-Ser-NH2 | His2 → Ala | Electrostatic/Aromatic interactions | Significant Decrease |

| V4A Analog | Ac-Ser-His-Ala-Ala-Ser-Ser-NH2 | Val4 → Ala | Hydrophobic interactions, Steric bulk | Moderate to Significant Decrease |

| S5A Analog | Ac-Ser-His-Ala-Val-Ala-Ser-NH2 | Ser5 → Ala | Hydrogen bonding | Minor to Moderate Decrease |

| S6A Analog | Ac-Ser-His-Ala-Val-Ser-Ala-NH2 | Ser6 → Ala | Hydrogen bonding, C-terminal conformation | Moderate Decrease |

Rational Design of Peptide Analogs with Enhanced or Modified Activity

Based on SAR data from techniques like alanine scanning, researchers can rationally design new peptide analogs with improved characteristics. The goal is often to enhance biological activity, selectivity, or stability. nih.govamericanpeptidesociety.org Key properties that are commonly modulated include hydrophobicity, helicity, charge, and steric bulk. researchgate.net

For this compound, several rational design strategies could be employed:

Altering Charge: The positive charge of the Histidine at position 2 could be critical for an initial electrostatic attraction to a negatively charged target. The activity could be modulated by replacing His2 with other charged residues, such as the positively charged Arginine (Arg) or the negatively charged Glutamic acid (Glu), to probe the importance of charge magnitude and sign.

Enhancing Helicity: If the peptide's active conformation is helical, its activity can be improved by introducing amino acids that promote helix formation. While the parent peptide is short, substitutions can still influence its secondary structure propensity.

| Analog Designation | Modification | Design Rationale | Desired Outcome |

|---|---|---|---|

| Analog 1 | Val4 → Leu | Increase hydrophobicity in the peptide core. mdpi.com | Enhanced binding affinity to a hydrophobic pocket. |

| Analog 2 | His2 → Arg | Increase positive charge and hydrogen bonding potential. | Stronger electrostatic interaction with the target. |

| Analog 3 | Ser1 → Aib (α-aminoisobutyric acid) | Introduce a helical constraint at the N-terminus. mdpi.com | Stabilize a potential helical conformation. |

| Analog 4 | Ala3 → Trp | Introduce a bulky, aromatic, hydrophobic residue. | Probe for aromatic interactions at the binding site. |

Impact of Amino Acid Substitutions on Conformational Preferences and Biological Function

A change from one amino acid to another can lead to:

Altered Secondary Structure: Replacing a residue like Glycine (which is highly flexible) with a more constrained residue can stabilize a specific secondary structure, such as an alpha-helix or beta-turn. Conversely, introducing a helix-breaking residue like Proline can disrupt such structures. For this compound, substituting Val4 with a different residue could shift the energetic balance between an extended and a more compact conformation. pnas.org

Modified Receptor Binding: The introduction of a new side chain can create or remove key interactions with a biological target. For example, substituting a small residue like Ala3 with a larger one like Phenylalanine could either enhance binding through new aromatic interactions or abolish it due to a steric clash. researchgate.net

Changes in Solubility and Stability: Swapping a polar residue (like Serine) for a nonpolar one (like Leucine) can decrease the peptide's aqueous solubility and increase its tendency to partition into lipid membranes. mdpi.com

The biological function is a direct consequence of these structural and physicochemical changes. An increase in binding affinity due to favorable new interactions will typically lead to enhanced potency, while a conformational shift that disrupts the bioactive shape will lead to a loss of activity. nih.gov

| Original Residue | Substitution | Potential Impact on Conformation | Potential Impact on Biological Function |

|---|---|---|---|

| Ser (e.g., Ser5) | Thr | Minor change; adds a methyl group, potentially restricting side-chain rotation. | Could slightly alter hydrogen bonding geometry, leading to a minor change in affinity. |

| Val4 | Ile | Minimal conformational change as both are beta-branched. | Subtle change in hydrophobic packing, potentially fine-tuning binding affinity. |

| His2 | Tyr | Replaces imidazole with a phenol group; maintains aromaticity but alters H-bonding. | Could switch from a hydrogen bond donor/acceptor to primarily a donor, altering binding mode. |

| Ala3 | Gly | Increases local backbone flexibility. | May destabilize the bioactive conformation, leading to decreased activity. |

Chiral Modifications and D-Amino Acid Incorporations

Naturally occurring peptides are composed almost exclusively of L-amino acids. A powerful strategy in peptide modification is the incorporation of their chiral counterparts, D-amino acids. nih.gov This modification can have profound effects on the peptide's properties and function.

Key impacts of D-amino acid incorporation include:

Enhanced Proteolytic Stability: One of the primary reasons for using D-amino acids is to increase the peptide's resistance to degradation by proteases, which are chiral enzymes that specifically recognize and cleave peptide bonds between L-amino acids. nih.govnih.govoup.com Replacing one or more L-residues with D-residues can significantly extend the peptide's half-life in biological systems. biorxiv.org

Conformational Changes: Introducing a D-amino acid into an L-peptide sequence can disrupt regular secondary structures like alpha-helices and beta-sheets. nih.govresearchgate.net For instance, a single D-amino acid substitution in the middle of an alpha-helix can introduce a kink, while an all-D enantiomer of a right-handed alpha-helical peptide will form a left-handed alpha-helix. nih.govnih.gov This can be used to probe the importance of a specific secondary structure for activity.

Modified Biological Activity: The effect on activity depends on the peptide's mechanism of action. If the peptide interacts with a chiral target like a receptor, changing the stereochemistry of a key residue can drastically reduce or abolish binding. nih.gov However, for peptides whose activity is not dependent on a specific chiral interaction, such as some antimicrobial peptides that act on lipid membranes, the D-enantiomer may retain full activity. nih.gov

For this compound, strategic D-amino acid substitutions could yield analogs with superior stability while potentially retaining or modulating their biological function.

| Analog Type | Example Modification | Primary Rationale | Expected Effect on Structure and Activity |

|---|---|---|---|

| Single Diastereomer | Ac-Ser-His-Ala-(D-Val)-Ser-Ser-NH2 | Probe structural importance; improve stability. | Likely disrupts local conformation; may decrease activity if Val4 conformation is critical but will increase protease resistance. nih.gov |

| Terminal Modification | Ac-(D-Ser)-His-Ala-Val-Ser-Ser-NH2 | Increase stability with minimal structural perturbation. nih.gov | Less impact on core structure; good chance of retaining activity while improving stability. researchgate.net |

| Full Enantiomer | Ac-(D-Ser)-(D-His)-(D-Ala)-(D-Val)-(D-Ser)-(D-Ser)-NH2 | Maximize proteolytic resistance. | Forms a mirror-image conformation; activity will be lost if the target is chiral but may be retained for non-chiral targets. nih.gov |

Cyclization Strategies and their Effect on Peptide Stability and Interactions

Cyclization is a powerful chemical strategy used to overcome many of the inherent limitations of linear peptides, such as conformational flexibility and susceptibility to exopeptidases. alliedacademies.orgnih.gov By constraining the peptide into a cyclic structure, its properties can be significantly improved. rsc.org

Common cyclization strategies include:

Head-to-Tail: Forming an amide bond between the N-terminal serine and the C-terminal serine. This eliminates the free ends, providing resistance to exopeptidases. altabioscience.com

Side-Chain to Side-Chain: Introducing reactive amino acids (e.g., Cysteine, Aspartic Acid, Lysine) into the sequence and forming a covalent bridge between their side chains. This is often used to stabilize specific secondary structures, such as alpha-helices, in a process known as "peptide stapling". rsc.orgaltabioscience.com

Backbone to Side-Chain: Linking the N- or C-terminus to the side chain of an internal residue.

The effects of cyclization are multifaceted:

Increased Stability: Cyclic peptides are generally more resistant to enzymatic degradation, not only by exopeptidases but often by endopeptidases as well, due to the conformational constraints. biorxiv.orgnih.gov

Reduced Conformational Entropy: By locking the peptide into a more rigid structure, cyclization reduces the entropic penalty of binding to a receptor. If the cyclic conformation resembles the receptor-bound state, this can lead to a significant increase in binding affinity and selectivity. rsc.orgyoutube.com

Improved Permeability: In some cases, cyclization can enhance a peptide's ability to cross cell membranes by masking polar groups and promoting conformations that are more favorable for passive diffusion. nih.govyoutube.com

For this compound, cyclization could be achieved by modifying the sequence to include linkable residues or by directly forming a head-to-tail loop. The choice of strategy would depend on the desired final conformation and the known structural requirements for its activity. nih.gov

| Cyclization Strategy | Required Modification to Parent Peptide | Resulting Structure | Primary Advantages |

|---|---|---|---|

| Head-to-Tail | De-acetylation of N-terminus. | A cyclic backbone formed by an amide bond between Ser1 and Ser6. | High resistance to exopeptidases, conformational constraint. altabioscience.com |

| Disulfide Bridge (Side-Chain to Side-Chain) | Replace two residues (e.g., Ser1 and Ser5) with Cysteine. | A covalent disulfide bond between the two Cysteine side chains. | Relatively simple to form; reversibility under reducing conditions. |

| Lactam Bridge (Side-Chain to Side-Chain) | Replace two residues (e.g., Ser1 and Val4) with Asp/Glu and Lys. | An amide bond formed between the acidic and basic side chains. | Creates a stable, irreversible covalent bond. rsc.org |

| Hydrocarbon Stapling | Replace two Ser residues at i and i+4 positions with non-natural olefin-bearing amino acids. | A stable, all-hydrocarbon staple across one face of a potential helix. | Stabilizes helical structure, increases stability and cell permeability. mdpi.com |

Computational and in Silico Modeling of Ac Ser His Ala Val Ser Ser Nh2

Ab Initio and Density Functional Theory (DFT) Calculations for Peptide Conformations and Energetics

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and geometry of molecules from first principles, without reliance on experimental parameters. For a peptide like Ac-Ser-His-Ala-Val-Ser-Ser-NH2, these methods can elucidate the preferred three-dimensional conformations and their relative energies.

Detailed DFT studies on smaller peptide fragments, such as dipeptides containing serine and alanine, have provided a foundational understanding of the conformational preferences of these residues. For instance, theoretical conformational analysis of N-formyl-L-serine-L-alanine-NH2 has been performed using DFT at the B3LYP/6-311+G(d,p) and M06-2X/6-311+G(d,p) levels of theory. nih.gov Such studies systematically explore the potential energy surface by rotating the dihedral angles (phi, ψ) of the peptide backbone, identifying stable conformers. A study on n-formyl-d-serine-d-alanine-NH2 identified 87 stable conformers out of 243 initial possibilities, with the most stable conformer adopting a β-turn structure. nih.gov

These calculations reveal that the stability of different conformations is governed by a delicate balance of intramolecular hydrogen bonds, steric effects, and solvent interactions. For this compound, the multiple serine residues with their hydroxyl side chains can form hydrogen bonds with the peptide backbone or other side chains, significantly influencing the conformational landscape. The energetic profile of these conformations can be calculated to determine the most likely structures the peptide will adopt in different environments.

Table 1: Potential Intramolecular Interactions in this compound predicted by DFT principles.

| Interacting Residues | Type of Interaction | Potential Impact on Conformation |

| Ser(1)-Backbone | Hydrogen Bond | Stabilization of local turn structures |

| Ser(5)-Ser(6) | Hydrogen Bond | Formation of a compact C-terminal structure |

| His(2)-Ser(1)/Ser(5) | Hydrogen Bond/Electrostatic | Influence on overall peptide folding |

| Val(4)-Ala(3) | van der Waals | Contribution to core packing and stability |

Homology Modeling and Docking Studies with Predicted Binding Partners

Homology modeling, or comparative modeling, is a technique used to predict the three-dimensional structure of a protein or peptide based on its amino acid sequence and the known experimental structure of a homologous protein. youtube.com This method relies on the principle that proteins with similar sequences tend to fold into similar structures. nih.gov For this compound, if a homologous sequence with a known structure exists in a protein database (like the Protein Data Bank or PDB), a model of the peptide's structure can be built. The SWISS-MODEL server is a widely used tool for automated homology modeling. nih.gov

Once a 3D model of the peptide is generated, molecular docking can be employed to predict its binding mode and affinity to a potential biological target. nih.gov Docking algorithms explore the conformational space of the peptide within the binding site of a receptor, calculating the binding energy for different poses. This can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the peptide-receptor complex. nih.govmdpi.com

For this compound, a potential binding partner could be a protein kinase, as the -Arg-Arg-X-Ser- motif is a known phosphorylation site for Protein Kinase A (PKA). wikipedia.org While the full consensus sequence is not present, the multiple serine residues could still allow for interaction. A docking study would involve preparing the 3D structures of both the peptide and the kinase and using a docking program to predict their binding. The results could reveal key residues involved in the interaction and provide a basis for designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govrsc.org In peptide QSAR, descriptors that quantify the physicochemical properties of amino acids are used to build these models. nih.gov These descriptors can include hydrophobicity, size, charge, and secondary structure propensity.

To develop a QSAR model for analogs of this compound, a dataset of peptides with measured biological activity would be required. By systematically modifying the peptide sequence (e.g., substituting amino acids at different positions) and measuring the activity of each analog, a QSAR model can be constructed. This model can then be used to predict the activity of new, untested analogs, thereby guiding the design of more potent peptides. capes.gov.br

Table 2: Example of Physicochemical Descriptors for Amino Acids in this compound.

| Amino Acid | Hydrophobicity (Kyte-Doolittle Scale) | Molecular Weight ( g/mol ) | Side Chain Polarity |

| Serine (Ser) | -0.8 | 105.09 | Polar |

| Histidine (His) | -3.2 | 155.16 | Polar, Positively Charged (at pH < 6) |

| Alanine (Ala) | 1.8 | 89.09 | Nonpolar |

| Valine (Val) | 4.2 | 117.15 | Nonpolar |

De Novo Peptide Design and Virtual Screening Approaches

De novo peptide design aims to create novel peptide sequences with desired structures and functions from scratch, without relying on existing templates. csic.esspringernature.com This can be achieved through computational algorithms that build peptide structures and sequences based on fundamental principles of protein folding and interaction. For example, one could design peptides that adopt a specific secondary structure, like an alpha-helix, or that bind to a particular target molecule. nih.gov

Virtual screening is a computational technique used to search large libraries of virtual compounds for those that are most likely to bind to a drug target. nih.gov In the context of this compound, a virtual library of analogs could be generated by systematically mutating each position to other amino acids. This library could then be screened against a target receptor using molecular docking to identify promising candidates for synthesis and experimental testing. This approach has been successfully used to identify peptides with high affinity for various protein targets. nih.gov

Bioinformatics Analysis of Related Peptide Sequences and Functional Motifs

Bioinformatics tools can be used to analyze the sequence of this compound to identify potential functional motifs and to find related sequences in existing protein databases. A motif is a short, conserved sequence pattern that is often associated with a specific function. arxiv.org

Future Research Directions and Unanswered Questions for Ac Ser His Ala Val Ser Ser Nh2

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant future direction for understanding the biological role of Ac-Ser-His-Ala-Val-Ser-Ser-NH2 lies in the integration of multi-omics data. A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, would offer a holistic view of the peptide's mechanism of action. For instance, after introducing the peptide to a cellular or animal model, high-throughput screening could identify changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics).

This comprehensive data could help to:

Identify the primary cellular targets of the peptide.

Uncover the signaling pathways modulated by its interaction.

Reveal potential off-target effects.

Elucidate mechanisms of resistance if used as a therapeutic agent.

Correlating these molecular changes with phenotypic outcomes will be crucial for a complete mechanistic understanding.

Development of Advanced Methodologies for Peptide Delivery in Research Models

A major hurdle in peptide research is effective delivery to the target site. nih.govmdpi.com While this compound is modified for stability, its delivery in research models could be significantly enhanced through advanced methodologies. Future research should explore the encapsulation of this peptide into various delivery systems to improve its pharmacokinetic profile.

Table 1: Potential Advanced Delivery Systems for this compound

| Delivery System | Description | Potential Advantages for Research |

| Lipid Nanoparticles | Vesicles composed of lipids that can encapsulate peptides. | Biocompatible and can be engineered for targeted delivery. nih.gov |

| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers. | Allows for controlled and sustained release of the peptide. nih.gov |

| Hydrogels | Three-dimensional polymer networks that can hold large amounts of water and peptide. | Can be used for localized delivery and can be designed to be injectable. nih.gov |

| Magnetic Steering | Encapsulating the peptide with magnetic particles to guide it to a target using an external magnetic field. | Offers precise spatial control over delivery in a research setting. newswise.com |

The choice of delivery system would depend on the specific research question, the target tissue, and the desired release kinetics.

Exploration of this compound as a Molecular Probe

The unique structure of this compound makes it a candidate for development as a molecular probe for in vivo imaging and target identification. nih.govacs.org By attaching a reporter molecule, such as a fluorophore or a radionuclide, researchers could track the peptide's distribution and accumulation in real-time.

This approach could be used to:

Visualize the peptide's interaction with its receptor or target protein. nih.gov

Identify tissues or cell types where the peptide preferentially accumulates.

Study the pharmacokinetics of the peptide non-invasively.

The development of a radiolabeled version of this compound, for example with Fluorine-18, would enable Positron Emission Tomography (PET) imaging to quantify its uptake in different organs. acs.org

Challenges in Translational Peptide Research and Pre-Clinical Development

Should initial studies reveal a therapeutic potential for this compound, its path through translational research and pre-clinical development would face several challenges common to peptide-based therapeutics. mdpi.comfrontiersin.org

Table 2: Key Translational Challenges for Peptide Research

| Challenge | Description | Relevance to this compound |

| Proteolytic Instability | Degradation by enzymes in the body, leading to a short half-life. frontiersin.org | The terminal modifications aim to reduce this, but further optimization may be needed. |

| Manufacturing and Quality Control | Complex synthesis and purification processes require stringent quality control to ensure consistency and safety. mdpi.com | The synthesis of this specific hexapeptide would need to be scalable and highly reproducible. |

| Bridging Preclinical and Clinical Studies | Animal models may not always accurately predict the human response to a peptide therapeutic. nih.gov | Careful selection of animal models and early engagement with regulatory bodies would be crucial. |

| Navigating the Regulatory Approval Process | A complex and rigorous process requiring extensive data on safety, efficacy, and manufacturing. cytivalifesciences.com | This would necessitate detailed documentation of all research and development stages. |

Overcoming these challenges will require an interdisciplinary approach, combining expertise in peptide chemistry, formulation science, pharmacology, and regulatory affairs. mdpi.com The journey from a promising peptide sequence to a clinical candidate is fraught with hurdles that demand careful planning and execution. mdpi.com

Conclusion of Research Findings on Ac Ser His Ala Val Ser Ser Nh2

Summary of Key Discoveries and Methodological Advancements

The primary discovery surrounding Ac-Ser-His-Ala-Val-Ser-Ser-NH2 is its influence on the expression of genes responsible for E-cadherin synthesis. novoprolabs.com Studies conducted on the intestinal mucosa cell line, Caco-2, have demonstrated that this hexapeptide can lead to a 20% reduction in E-cadherin synthesis. novoprolabs.com E-cadherin is a crucial component of adherens junctions, which are essential for maintaining the structural integrity of tissues. The modulation of its synthesis by a synthetic peptide represents a significant finding.

Methodologically, this compound has been utilized in various research applications. It has been cited in studies focused on the development of fluorescent probes for visualizing piconewton forces at the cell surface and in homology modeling and molecular dynamics studies of the EC1 domain of VE-cadherin to understand its docking interactions with cadherin-derived peptides. biosynth.com These applications underscore the peptide's utility as a tool in advancing research techniques in cellular biophysics and computational biology.

| Property | Value |

| Molecular Formula | C25H41N9O10 |

| Molecular Weight | 627.64 g/mol |

| Sequence | This compound |

| Known Alias | HAV6 |

| Primary Function | Regulates E-cadherin synthesis |

| Observed Effect | 20% decrease in E-cadherin synthesis in Caco-2 cells novoprolabs.com |

Broader Implications for Peptide Chemistry and Molecular Cell Biology

The findings related to this compound carry broader implications for both peptide chemistry and molecular cell biology. In peptide chemistry, the synthesis and characterization of a molecule with specific biological activity, such as the regulation of a key cellular protein, contribute to the growing library of functional peptides. This knowledge aids in the design and development of new peptide-based molecules with tailored properties. The study of such peptides provides a deeper understanding of structure-activity relationships, guiding the creation of more potent and selective compounds.

From a molecular cell biology perspective, the ability of an external peptide to influence the genetic expression of a fundamental protein like E-cadherin opens up new research questions. It provides a chemical tool to probe the complex regulatory networks governing cell-cell adhesion. Understanding the mechanisms by which this compound exerts its effects could unveil novel pathways involved in the maintenance and disruption of epithelial barriers. This could have long-term implications for studying conditions where cell adhesion is compromised. Further research into the specific interactions of this peptide at the molecular level is warranted to fully uncover its potential as a research tool and to explore its broader biological significance.

Q & A

Basic: What experimental techniques are critical for structural elucidation of Ac-Ser-His-Ala-Val-Ser-Ser-NH2?

Answer:

Structural characterization requires a combination of mass spectrometry (MS) to confirm molecular weight and purity, nuclear magnetic resonance (NMR) for residue-specific conformation analysis (e.g., NOESY for spatial proximity), and circular dichroism (CD) to assess secondary structure in solution. For solid-state analysis, X-ray crystallography is optimal but challenging due to peptide flexibility. Ensure purity via HPLC (>95%) before structural studies .

Basic: How do I design a synthesis protocol for this compound?

Answer:

Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Key steps:

Resin selection : Rink amide resin for C-terminal amidation.

Coupling cycles : Optimize for His (imidazole side chain) and Val (steric hindrance) using HOBt/DIC activation.

Acetylation : Treat N-terminal Ser with acetic anhydride post-synthesis.

Cleavage : Use TFA/TIS/H2O (95:2.5:2.5) to preserve side chains.

Validate via LC-MS and amino acid analysis .

Intermediate: What are common pitfalls in assessing the bioactivity of this compound?

Answer:

- Aggregation : Test solubility in buffers (e.g., PBS, pH 7.4) via dynamic light scattering (DLS).

- Proteolytic degradation : Include protease inhibitors (e.g., PMSF) in cell-based assays.

- Non-specific binding : Use surface plasmon resonance (SPR) with negative controls (scrambled sequence).

- Data normalization : Express activity relative to a stable reference peptide (e.g., GLP-1 analogs) .

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Answer:

Contradictions often arise from:

- Experimental variability : Standardize cell lines (e.g., HEK293 vs. CHO) and assay conditions (temperature, serum concentration).

- Conformational dynamics : Compare molecular dynamics (MD) simulations (e.g., AMBER force field) with experimental CD/NMR data.

- Meta-analysis : Use tools like RevMan to pool data across studies, weighting for sample size and methodology rigor.

Example: Conflicting IC50 values in kinase inhibition assays may stem from ATP concentration differences .

Advanced: What computational strategies predict the interaction of this compound with target proteins?

Answer:

- Docking : Use AutoDock Vina or HADDOCK with flexible side-chain sampling for His and Ser residues.

- Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding affinity.

- Machine learning : Train models on peptide-protein interaction databases (e.g., PDBind) using sequence descriptors (e.g., z-scales).

Validate predictions via alanine scanning mutagenesis of predicted binding residues .

Intermediate: How to optimize stability studies for this compound under physiological conditions?

Answer:

- Temperature/pH stability : Incubate in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, 24h.

- Oxidation susceptibility : Test under oxidative stress (H2O2) for Met/His residues.

- Lyophilization : Assess stability after reconstitution in cryoprotectants (trehalose/sucrose).

Report half-life (t½) and degradation products via HR-MS/MS .

Basic: Which databases are authoritative for retrieving physicochemical data on this compound?

Answer:

- PubChem : For molecular weight, solubility, and toxicity (CID: [retrieve via SMILES]).

- UniProt : Homology modeling using related peptides (e.g., histidine-rich sequences).

- Cambridge Structural Database (CSD) : Crystallographic data for analogous peptides.

Avoid non-peer-reviewed sources; prioritize journals like Biochemical and Biophysical Research Communications .

Advanced: How to design a study investigating the role of this compound in cellular signaling pathways?

Answer:

Hypothesis-driven design : Use PICO framework (Population: specific cell type; Intervention: peptide concentration; Comparison: scrambled peptide; Outcome: phosphorylation levels).

Multi-omics integration : Pair RNA-seq (differentially expressed genes) with phosphoproteomics (kinase activity).

Knockdown/overexpression : Validate targets via CRISPR-Cas9 or siRNA.

Data validation : Replicate in 3D cell cultures or organoids to mimic in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.